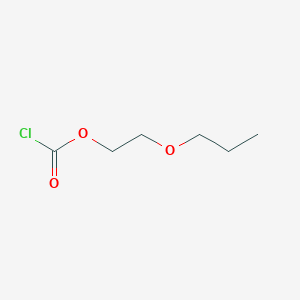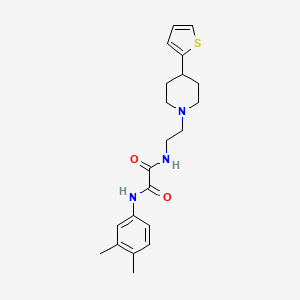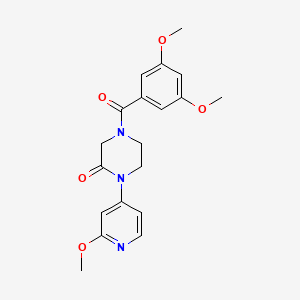
1-(1H-pyrazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-pyrazol-4-yl)ethanamine is an organic compound with the molecular formula C5H9N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mecanismo De Acción
Target of Action
The primary targets of 1-(1H-pyrazol-4-yl)ethanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Mode of Action
This compound interacts with its targets by binding to their active sites, which can lead to changes in their function
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to cellular signaling and metabolism . The downstream effects of these changes can vary widely and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on a variety of factors, including the specific targets it interacts with, the nature of these interactions, and the cellular context
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules in the environment . Understanding these influences can help optimize the use of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1H-pyrazol-4-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen
Reducing Agents: Hydrogen gas, metal catalysts
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole derivatives with additional functional groups, while reduction can yield fully saturated pyrazole rings .
Aplicaciones Científicas De Investigación
1-(1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-(1H-pyrazol-4-yl)ethanamine can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with a methylene group instead of an ethyl group.
1-(3-methyl-1H-pyrazol-5-yl)methanamine: This compound has a methyl group at the 3-position of the pyrazole ring.
1-(1-phenyl-1H-pyrazol-4-yl)methanamine: This compound has a phenyl group attached to the pyrazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Propiedades
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQDVLOUJVEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one](/img/structure/B2979623.png)
![3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2979624.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2979629.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2979633.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)



![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)
